A Technical Guide to 1-[2-(4-Bromophenyl)-2-oxoethyl]pyrrolidin-2-one: Synthesis, Characterization, and Research Applications
A Technical Guide to 1-[2-(4-Bromophenyl)-2-oxoethyl]pyrrolidin-2-one: Synthesis, Characterization, and Research Applications
Abstract
The pyrrolidinone ring is a well-established "privileged scaffold" in modern medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active molecules.[1][2][3] Its synthetic tractability and favorable physicochemical properties make it a cornerstone for drug discovery programs targeting a wide array of diseases, including cancer, neurological disorders, and infectious agents.[2][4][5] This technical guide provides an in-depth exploration of the novel compound 1-[2-(4-Bromophenyl)-2-oxoethyl]pyrrolidin-2-one . As a specific CAS number for this molecule is not publicly cataloged, this suggests its status as a novel chemical entity, presenting a unique opportunity for new intellectual property and research avenues. This document outlines a robust, proposed synthetic pathway, detailed experimental protocols for its key precursors, and a discussion of its potential applications based on the extensive pharmacology of related N-aryl pyrrolidinone derivatives.
Introduction and Rationale
Nitrogen-containing heterocyclic compounds are paramount in pharmaceutical sciences.[3] Among these, the five-membered lactam, 2-pyrrolidinone, is a recurring motif in a multitude of natural products and synthetic drugs.[1] The strategic derivatization of the pyrrolidinone core allows for the fine-tuning of molecular properties to achieve desired biological activities.
The target molecule, 1-[2-(4-Bromophenyl)-2-oxoethyl]pyrrolidin-2-one , combines three key structural features:
-
The Pyrrolidin-2-one Scaffold: Provides a stable, polar, and synthetically versatile core.
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The N-Aryl Linkage (4-Bromophenyl group): N-arylation of pyrrolidinones is a common strategy in medicinal chemistry. The phenyl group allows for critical interactions with biological targets, while the bromine atom serves as a versatile synthetic handle for further diversification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[6][7]
-
The 2-Oxoethyl Side Chain: This α-keto functionality introduces a potential site for hydrogen bonding and other interactions within an active site and can be a precursor for further chemical modifications.
This guide provides researchers, chemists, and drug development professionals with a comprehensive technical foundation for the synthesis and potential utilization of this promising, yet underexplored, molecule.
Proposed Synthetic Strategy: N-Alkylation
The most direct and logical approach to synthesize the target compound is through the N-alkylation of the precursor 1-(4-Bromophenyl)pyrrolidin-2-one with a suitable electrophilic 2-oxoethyl reagent, such as 2-bromo-1-(4-bromophenyl)ethanone . This strategy is predicated on the nucleophilicity of the lactam nitrogen after deprotonation by a suitable base.
Figure 1: Proposed three-part synthetic workflow for the target molecule.
Synthesis of Key Precursors
Precursor 1: 1-(4-Bromophenyl)pyrrolidin-2-one (CAS: 7661-32-7)
This intermediate is synthesized by creating a C-N bond between the pyrrolidinone nitrogen and the bromophenyl ring. Two highly effective and widely used methods are the Ullmann condensation and the Buchwald-Hartwig amination.[7][8][9]
Methodology: Ullmann Condensation
The Ullmann reaction is a classic copper-catalyzed method for forming C-N bonds.[8][10] It is often cost-effective but may require higher temperatures than palladium-catalyzed alternatives.
-
Principle: A copper(I) catalyst facilitates the coupling of an aryl halide with an amine (in this case, the lactam). The use of a ligand like N,N'-dimethylethylenediamine (DMEDA) can improve catalyst solubility and reaction efficiency.[11]
-
Experimental Protocol:
-
To a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add 2-pyrrolidinone (1.0 eq.), 1-bromo-4-iodobenzene (1.1 eq.), copper(I) iodide (CuI, 0.1 eq.), and anhydrous potassium phosphate (K₃PO₄, 2.0 eq.).
-
Add anhydrous toluene as the solvent, followed by N,N'-dimethylethylenediamine (DMEDA, 0.2 eq.).
-
Heat the reaction mixture to 100-110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove inorganic salts and the copper catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
-
Methodology: Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a more modern, highly versatile method that often proceeds under milder conditions with a broader substrate scope.[9][12][13]
-
Principle: A palladium(0) complex, stabilized by a bulky phosphine ligand, undergoes oxidative addition with the aryl halide. Subsequent steps involving the amine lead to reductive elimination, forming the C-N bond and regenerating the catalyst.[12][14]
-
Experimental Protocol:
-
In an oven-dried flask under an inert atmosphere, combine 1-bromo-4-iodobenzene (1.0 eq.), 2-pyrrolidinone (1.2 eq.), a palladium source such as Pd₂(dba)₃ (0.02 eq.), and a suitable phosphine ligand like Xantphos (0.04 eq.).
-
Add a strong, non-nucleophilic base, such as cesium carbonate (Cs₂CO₃, 2.0 eq.).
-
Add an anhydrous solvent like 1,4-dioxane or toluene.
-
Degas the mixture (e.g., by three freeze-pump-thaw cycles) and heat to 90-100 °C for 8-16 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product via silica gel chromatography.
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| Property[15][16][17] | Value |
| CAS Number | 7661-32-7 |
| Molecular Formula | C₁₀H₁₀BrNO |
| Molecular Weight | 240.10 g/mol |
| Physical Form | Beige or faintly pink crystalline powder |
| Melting Point | 98-101 °C |
| Boiling Point | 98-101 °C |
| Purity (Typical) | >95% |
| Storage Temperature | 2-8 °C, sealed in dry conditions |
| Table 1: Physicochemical Properties of 1-(4-Bromophenyl)pyrrolidin-2-one. |
Precursor 2: 2-Bromo-1-(4-bromophenyl)ethanone (CAS: 99-73-0)
This α-bromo ketone is a key electrophilic component. It can be synthesized via the selective α-bromination of the corresponding acetophenone.
-
Principle: The enol or enolate form of 4-bromoacetophenone reacts with an electrophilic bromine source, such as molecular bromine (Br₂) or N-bromosuccinimide (NBS), to install a bromine atom on the α-carbon.[18][19][20] Using NBS is often preferred for its easier handling and selectivity.[20]
-
Experimental Protocol:
-
Dissolve 4-bromoacetophenone (1.0 eq.) in a suitable solvent such as diethyl ether or chloroform.[18][19]
-
Add N-bromosuccinimide (NBS, 1.05 eq.) and a catalytic amount of a radical initiator like benzoyl peroxide or AIBN if needed (often, gentle heating or light is sufficient).
-
Stir the reaction at room temperature or with gentle heating, monitoring for the consumption of the starting material by TLC. The by-product, succinimide, will precipitate out of less polar solvents.
-
Once the reaction is complete, filter off the succinimide.
-
Wash the filtrate with water and a saturated sodium bicarbonate solution to remove any remaining acid or unreacted NBS.
-
Dry the organic layer with anhydrous magnesium sulfate, filter, and remove the solvent in vacuo to yield the crude product, which can often be used directly or purified by recrystallization (e.g., from ethanol).
-
| Property[18][21] | Value |
| CAS Number | 99-73-0 |
| Molecular Formula | C₈H₆Br₂O |
| Molecular Weight | 277.94 g/mol |
| Physical Form | Off-white crystals or powder |
| Melting Point | 108-110 °C |
| Solubility | Soluble in DMSO, methanol, toluene. Insoluble in water. |
| Table 2: Physicochemical Properties of 2-Bromo-1-(4-bromophenyl)ethanone. |
Final Synthesis Protocol: 1-[2-(4-Bromophenyl)-2-oxoethyl]pyrrolidin-2-one
-
Principle: The lactam nitrogen of 1-(4-bromophenyl)pyrrolidin-2-one is deprotonated with a strong base like sodium hydride (NaH) to form a nucleophilic sodium salt. This anion then displaces the bromide from 2-bromo-1-(4-bromophenyl)ethanone in a classic Sₙ2 reaction.
-
Experimental Protocol:
-
To a flame-dried, three-neck flask under an inert atmosphere, add a 60% dispersion of sodium hydride (NaH, 1.2 eq.) in mineral oil.
-
Wash the NaH with anhydrous hexane to remove the mineral oil, then carefully decant the hexane.
-
Add anhydrous N,N-dimethylformamide (DMF) to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 1-(4-bromophenyl)pyrrolidin-2-one (1.0 eq.) in anhydrous DMF to the NaH suspension. Stir for 30-60 minutes at 0 °C to allow for complete deprotonation (hydrogen gas evolution will be observed).
-
Add a solution of 2-bromo-1-(4-bromophenyl)ethanone (1.1 eq.) in anhydrous DMF dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor progress by TLC.
-
Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude solid by silica gel column chromatography or recrystallization to obtain the final target molecule.
-
Potential Biological Activity and Applications
The pyrrolidinone scaffold is a cornerstone in drug development, with derivatives exhibiting a vast range of biological activities.[2][4][5][22]
-
Anticancer Activity: Many N-aryl pyrrolidinone derivatives act as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[6] The 4-bromophenyl moiety provides a key vector for diversification to explore structure-activity relationships (SAR) against specific kinase targets.
-
Neuroprotective Effects: Certain pyrrolidinone-containing drugs, like Piracetam, are known for their nootropic effects. The target molecule could be investigated for activity against neurodegenerative diseases.[1]
-
Antimicrobial and Antiviral Properties: The pyrrolidinone nucleus is present in compounds with demonstrated antibacterial and antiviral efficacy.[1][23]
The target molecule serves as an excellent platform for library synthesis. The bromine atom can be used in various palladium-catalyzed cross-coupling reactions to introduce a wide range of substituents, enabling a thorough exploration of the chemical space around this novel scaffold.
Figure 2: Workflow for utilizing the target molecule in a drug discovery program.
Safety and Handling
As 1-[2-(4-Bromophenyl)-2-oxoethyl]pyrrolidin-2-one is a novel compound, it must be handled with care, assuming it is hazardous until proven otherwise. Standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory. All manipulations should be performed in a well-ventilated fume hood.
-
Precursor Safety:
-
1-(4-Bromophenyl)pyrrolidin-2-one: Harmful if swallowed.[15]
-
2-Bromo-1-(4-bromophenyl)ethanone: This is an α-haloketone and should be treated as a potent lachrymator and skin irritant. Avoid inhalation and contact with skin and eyes.
-
Sodium Hydride (NaH): Highly flammable solid that reacts violently with water to produce flammable hydrogen gas. Must be handled under anhydrous conditions and an inert atmosphere.
-
Consult the Safety Data Sheet (SDS) for all precursors and reagents before commencing any experimental work.[24][25][26]
Conclusion
While a dedicated CAS number for 1-[2-(4-Bromophenyl)-2-oxoethyl]pyrrolidin-2-one is not currently available, this guide establishes its identity as a novel and synthetically accessible chemical entity. The proposed synthetic route, built upon well-established and robust chemical transformations, provides a clear pathway for its preparation in a laboratory setting. Given the profound importance of the N-aryl pyrrolidinone scaffold in medicinal chemistry, this molecule represents a valuable building block for the development of new therapeutic agents. Its strategic design allows for extensive diversification, making it an ideal candidate for inclusion in screening libraries for anticancer, neuroprotective, and antimicrobial drug discovery programs.
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